N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with significant applications across various fields of chemistry, biology, and industry. This compound is particularly noteworthy for its unique structural features, which include a trifluoromethyl group, a cyclopropyl group, and a pyrazole sulfonamide framework. Its distinct structure lends itself to a variety of chemical reactions and potential mechanisms of action that are of interest to researchers.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology and Medicine
Its potential biological activity includes roles as enzyme inhibitors or pharmaceutical agents targeting specific pathways.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic synthesis pathways. The key steps include:
Formation of the pyrazole core: Starting from commercially available precursors, the pyrazole core can be constructed using cyclization reactions.
Introduction of the trifluoromethyl group: This can be achieved via a nucleophilic substitution reaction using trifluoromethylating agents.
Attachment of the cyclopropyl group: This step may involve cyclopropanation reactions.
Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Industrial Production Methods
In an industrial setting, these synthetic steps are scaled up with careful consideration of reaction conditions to maximize yield and purity. Continuous flow reactors may be used to enhance the efficiency and control of these processes. Additionally, the use of catalysts and optimized reaction parameters can further streamline industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction may lead to the formation of de-trifluoromethylated derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can modify the trifluoromethyl group or the sulfonamide.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, hydrogen with palladium on carbon.
Substitution Reagents: Alkyl halides, trifluoromethylating agents.
Major Products
The major products formed from these reactions can include derivatives with modified functional groups, leading to new compounds with potentially enhanced properties or novel applications.
Mechanism of Action
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exerts its effects through interaction with specific molecular targets. The trifluoromethyl group and sulfonamide moiety play critical roles in its binding affinity and activity. These interactions can modulate biological pathways, leading to therapeutic effects in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Highlighting Uniqueness
That’s a wrap on this complex and fascinating compound! Want to dive deeper into any specific section?
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N5O2S/c1-9-14(10(2)22(3)20-9)26(24,25)19-6-7-23-12(11-4-5-11)8-13(21-23)15(16,17)18/h8,11,19H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFPHIFHQMEBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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